

# Spectroscopic Profile of (S)-Isochroman-4-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Isochroman-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-Isochroman-4-ol**, a chiral molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete, published spectroscopic data for the specific (S)-enantiomer, this document presents representative data from closely related analogs and the parent isochroman structure. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isochroman derivatives, providing a reference for the expected values for **(S)-Isochroman-4-ol**.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR Spectroscopic Data of Isochroman

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.09	d	1H	Aromatic CH
7.07	t	1H	Aromatic CH
7.03	d	1H	Aromatic CH
6.87	d	1H	Aromatic CH
4.68	s	2H	O-CH <sub>2</sub>
3.87	t	2H	Ar-CH <sub>2</sub> -C
2.75	t	2H	Ar-C-CH <sub>2</sub>

#### <sup>13</sup>C NMR Spectroscopic Data of Isochroman[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
135.0	Aromatic C
133.1	Aromatic C
128.8	Aromatic CH
126.5	Aromatic CH
125.9	Aromatic CH
121.0	Aromatic CH
67.8	O-CH <sub>2</sub>
64.9	Ar-CH <sub>2</sub> -C
28.5	Ar-C-CH <sub>2</sub>

Note: The specific chemical shifts for **(S)-Isochroman-4-ol** will be influenced by the hydroxyl group at the 4-position, leading to expected downfield shifts for adjacent protons and carbons.

## Infrared (IR) Spectroscopy Data

The IR spectrum of **(S)-Isochroman-4-ol** is expected to show characteristic absorptions for the hydroxyl and ether functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~3050	C-H stretch (aromatic)
~2900	C-H stretch (aliphatic)
~1250	C-O stretch (ether)
~1100	C-O stretch (alcohol)

## Mass Spectrometry (MS) Data

The mass spectrum of Isochroman-4-ol (C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>) is expected to show a molecular ion peak corresponding to its molecular weight.[\[2\]](#)

m/z	Ion
150.17	[M] <sup>+</sup>
133	[M - OH] <sup>+</sup>
122	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
104	[M - CH <sub>2</sub> O - H <sub>2</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of **(S)-Isochroman-4-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **(S)-Isochroman-4-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peaks.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Place the prepared sample in the spectrometer and record the sample spectrum.

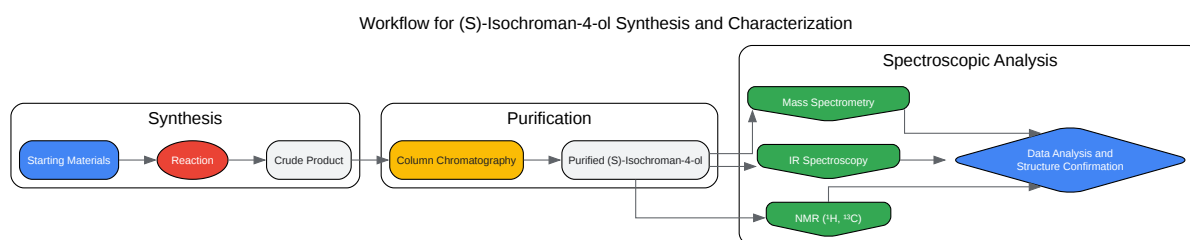
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range.
  - For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.

## Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of **(S)-Isochroman-4-ol**.



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Caption: Synthesis, purification, and spectroscopic analysis workflow for **(S)-Isochroman-4-ol**.

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## References

- 1. Isochroman(493-05-0) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. Isochroman-4-ol | C<sub>9</sub>H<sub>10</sub>O<sub>2</sub> | CID 57432313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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